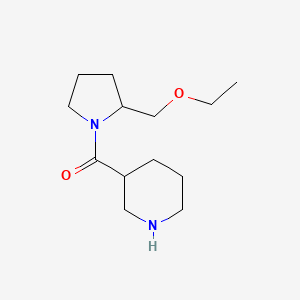

(2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone

Übersicht

Beschreibung

(2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone is a useful research compound. Its molecular formula is C13H24N2O2 and its molecular weight is 240.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmakologie: Medikamentenentwicklung

Die strukturellen Merkmale dieser Verbindung, wie die Piperidin- und Pyrrolidinringe, werden häufig in pharmakologisch aktiven Molekülen gefunden . Diese Ringe tragen zur Stereochemie und dreidimensionalen Form von Medikamentenmolekülen bei, was für ihre Wechselwirkung mit biologischen Zielmolekülen entscheidend ist. Die Verbindung könnte ein Vorläufer bei der Synthese von selektiven Androgenrezeptor-Modulatoren (SARMs) sein, die zur Behandlung von Erkrankungen wie Muskelschwund und Osteoporose eingesetzt werden .

Biochemie: Enzyminhibition

In der Biochemie spielen Enzyminhibitoren eine wichtige Rolle für das Verständnis von Stoffwechselwegen und die Entwicklung von Therapeutika. Die Ethoxymethyl- und Piperidin-3-yl-Gruppen könnten mit den aktiven Zentren von Enzymen interagieren, was möglicherweise zur Entwicklung neuer Inhibitoren führt, die zur Untersuchung oder Behandlung von Stoffwechselstörungen eingesetzt werden können .

Landwirtschaft: Schädlingsbekämpfungsmittel

Verbindungen mit Piperidin- und Pyrrolidin-Motiven wurden auf ihre potenzielle Verwendung in der Landwirtschaft als Schädlingsbekämpfungsmittel untersucht. Ihre strukturelle Komplexität ermöglicht eine Vielzahl von Wechselwirkungen mit biologischen Systemen, die zur Entwicklung neuer Pestizide oder Herbizide genutzt werden könnten .

Umweltwissenschaften: Abbau von Schadstoffen

Das Potenzial der Verbindung als Katalysator in chemischen Reaktionen könnte in der Umweltwissenschaft für den Abbau von Schadstoffen genutzt werden. Ihre Fähigkeit, an Mehrkomponentenreaktionen teilzunehmen, könnte in Prozessen genutzt werden, die entwickelt wurden, um schädliche Umweltkontaminanten abzubauen .

Industrielle Chemie: Synthese von Polymeren

In der industriellen Chemie könnte die Verbindung als Baustein für die Synthese von Polymeren verwendet werden. Die reaktive Methanongruppe in Verbindung mit den heterocyclischen Ringen könnte zu Polymeren mit einzigartigen Eigenschaften führen, die in verschiedenen Anwendungen wie der Materialwissenschaft nützlich sind .

Medizin: Therapeutische Wirkstoffe

Die strukturelle Ähnlichkeit der Verbindung mit bekannten Pharmakophoren lässt vermuten, dass sie zu therapeutischen Wirkstoffen modifiziert werden könnte. So könnten beispielsweise ihre Derivate so konzipiert werden, dass sie Rezeptoren oder Ionenkanäle modulieren, was zu möglichen Anwendungen bei der Behandlung neurologischer Erkrankungen führt .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

(2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as cytochrome P450 and proteins involved in cellular signaling pathways. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to modulation of their activity. For instance, this compound can act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation. Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to receptors or enzymes, leading to inhibition or activation of their functions. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or pH extremes. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects such as enhanced cellular function or protection against oxidative stress. At higher doses, it can induce toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes are crucial for the detoxification and elimination of this compound from the body. The involvement of cytochrome P450 enzymes in its metabolism highlights the importance of these pathways in determining the compound’s pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of this compound within the cell can determine its specific biochemical and cellular effects .

Eigenschaften

IUPAC Name |

[2-(ethoxymethyl)pyrrolidin-1-yl]-piperidin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-2-17-10-12-6-4-8-15(12)13(16)11-5-3-7-14-9-11/h11-12,14H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWPEUYMYCYNNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCN1C(=O)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

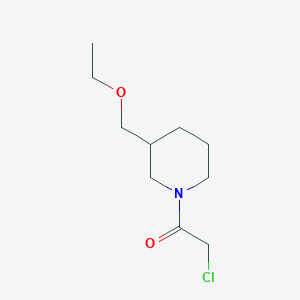

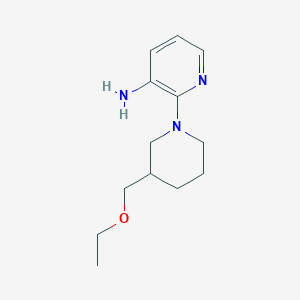

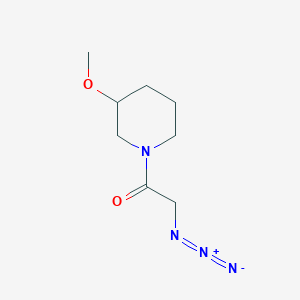

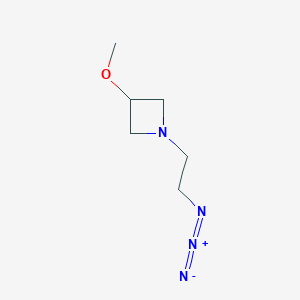

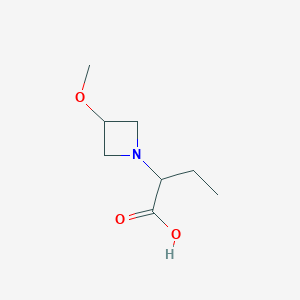

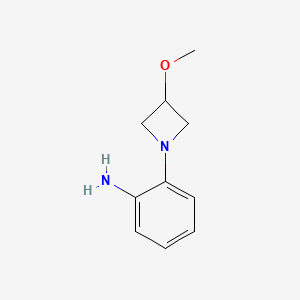

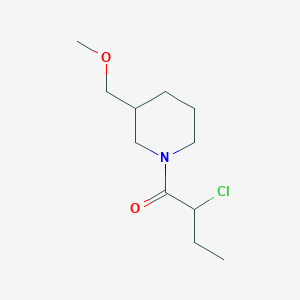

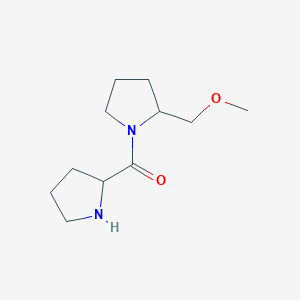

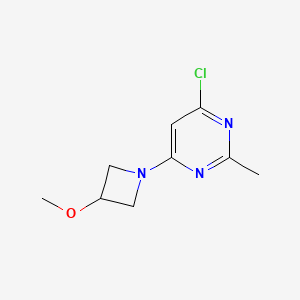

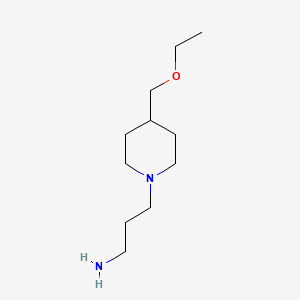

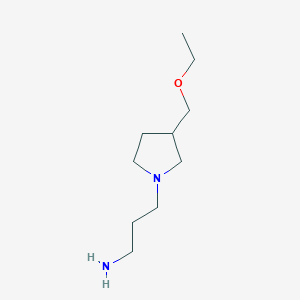

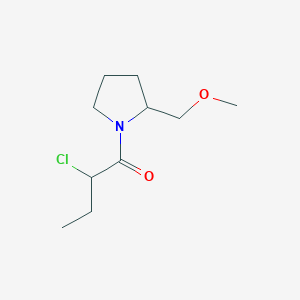

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.